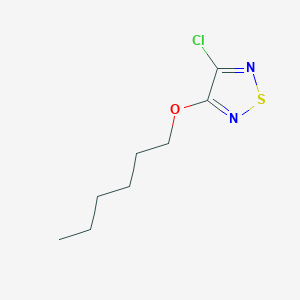![molecular formula C14H12N4 B14272131 6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine CAS No. 135853-34-8](/img/structure/B14272131.png)
6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine is a heterocyclic compound that features a pyrazole ring attached to a bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine typically involves the condensation of pyrazole derivatives with bipyridine precursors. One common method includes the reaction of 6-bromomethyl-2,2’-bipyridine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or bipyridine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction could produce reduced bipyridine derivatives. Substitution reactions can lead to a variety of functionalized bipyridine-pyrazole compounds.
Scientific Research Applications
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and structural properties.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyrazole and bipyridine rings. This coordination can influence the electronic properties of the metal center, leading to catalytic activity or changes in reactivity.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination to metal ions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, similar to 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine but lacking the pyrazole moiety.
1,10-Phenanthroline: Another bidentate ligand with a similar coordination environment but a different ring structure.
Pyrazole: A simple heterocyclic compound that forms the basis of the pyrazole moiety in 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine.
Uniqueness
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine is unique due to the combination of the bipyridine and pyrazole rings, which provides a versatile coordination environment and potential for diverse chemical reactivity. This dual functionality makes it a valuable compound in various fields, from catalysis to materials science and medicinal chemistry.
Properties
CAS No. |
135853-34-8 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(pyrazol-1-ylmethyl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C14H12N4/c1-2-8-15-13(6-1)14-7-3-5-12(17-14)11-18-10-4-9-16-18/h1-10H,11H2 |
InChI Key |
IRBJZIKZQGFVGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


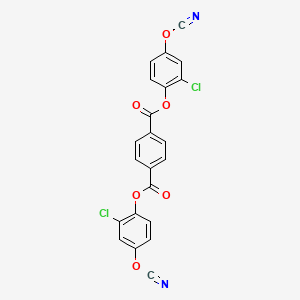
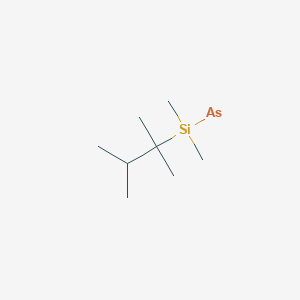
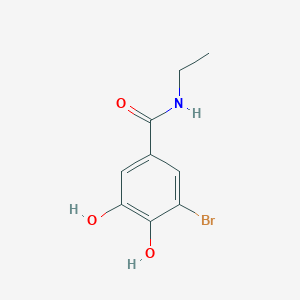
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
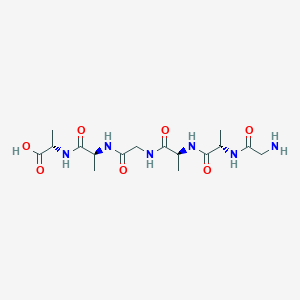

![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
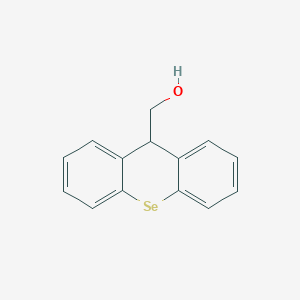
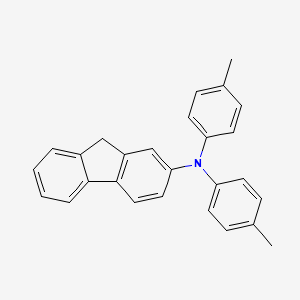
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)

